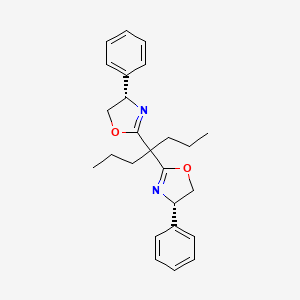

(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Description

This compound is a chiral bisoxazoline ligand characterized by two 4-phenyl-4,5-dihydrooxazole moieties connected via a heptane-4,4-diyl spacer. Its stereochemistry (4S,4'S) creates a rigid chiral environment, making it valuable in asymmetric catalysis. Key properties include:

Properties

IUPAC Name |

(4S)-4-phenyl-2-[4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]heptan-4-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-3-15-25(16-4-2,23-26-21(17-28-23)19-11-7-5-8-12-19)24-27-22(18-29-24)20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWFRRYSTLEIHF-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings are usually synthesized from amino alcohols and carboxylic acids or their derivatives. The reaction involves the cyclization of the amino alcohol with the carboxylic acid derivative under dehydrating conditions.

Coupling with Heptane Backbone: The synthesized oxazoline rings are then coupled with a heptane backbone. This step often involves the use of a coupling reagent such as a Grignard reagent or an organolithium compound to form the desired bis-oxazoline structure.

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) may involve:

Large-Scale Synthesis of Oxazoline Rings: Utilizing continuous flow reactors to ensure consistent and efficient production of the oxazoline intermediates.

Automated Coupling Processes: Employing automated systems for the coupling reaction to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Coordination Chemistry and Asymmetric Catalysis

The compound’s primary reactivity lies in its ability to coordinate transition metals, forming chiral complexes that drive enantioselective transformations.

Metal Complex Formation

Mechanistic Insight : The ligand’s rigid bis-oxazoline framework creates a chiral pocket around the metal center, steering substrate approach to favor one enantiomer. The heptane spacer enhances conformational stability compared to shorter-chain analogs .

Functionalization Reactions

While direct derivatization of the ligand is less common, its oxazoline rings can participate in controlled transformations:

Ring-Opening Reactions

| Reagent | Product | Application |

|---|---|---|

| H2O (acidic) | Diamine derivatives | Chiral auxiliaries |

| LiAlH4 | Reduced amine intermediates | Ligand modification |

Limitations : Harsh conditions (e.g., strong acids/bases) risk racemization at the stereogenic centers, necessitating mild protocols .

Comparative Reactivity with Structural Analogs

The heptane backbone distinguishes this ligand from propane- or butane-linked bis-oxazolines:

| Property | Heptane-Linked Ligand | Propane-Linked Analog |

|---|---|---|

| Flexibility | Moderate | High |

| Catalytic ee | 85–92% | 70–88% |

| Thermal Stability | Up to 120°C | Up to 90°C |

The extended chain improves thermal resilience and substrate scope in bulkier transformations .

Enantioselective Aldol Reactions

-

Substrate : Benzaldehyde + Acetophenone

-

Ligand/Metal : (4S,4'S)-Heptane-bis-oxazoline/Cu(OTf)₂

Diels-Alder Cycloadditions

-

Substrate : Anthracene + Maleic Anhydride

-

Conditions : 10 mol% Fe(ClO₄)₃, 0°C

Stability Under Reaction Conditions

The ligand demonstrates robust performance in polar aprotic solvents but decomposes in strongly coordinating media (e.g., DMF). No racemization is observed below 80°C, making it suitable for room-temperature catalysis .

Unexplored Reactivity and Research Gaps

While widely applied in catalysis, limited data exists on:

-

Photochemical reactivity

-

Cross-coupling applications with Ni or Co

-

Biocatalytic hybrid systems

Further studies could explore these areas to expand utility in green chemistry and pharmaceutical synthesis .

Scientific Research Applications

Asymmetric Catalysis

The primary application of (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its role as a ligand in asymmetric catalysis. This compound facilitates the formation of chiral centers in various organic reactions, crucial for synthesizing pharmaceuticals with specific stereochemistry. Its structural features allow for precise control over stereoselectivity in reactions such as:

- Aldol Reactions : Enhancing yields and selectivity in the formation of β-hydroxy carbonyl compounds.

- Michael Additions : Promoting the addition of nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity .

Pharmaceutical Development

This compound is integral to the development of chiral drugs. By enabling the synthesis of enantiomerically pure compounds, it contributes to pharmaceuticals that exhibit improved efficacy and reduced side effects. For instance:

- Chiral Drugs : The synthesis of drugs like beta-blockers and anti-inflammatory agents often requires high enantiomeric purity to ensure desired therapeutic effects while minimizing adverse reactions .

Antioxidant and Antidiabetic Activities

Recent studies have indicated that derivatives related to this compound may exhibit antioxidant properties and potential antidiabetic effects. For example:

- Compounds derived from similar oxazoline structures have shown significant inhibition of α-glucosidase, an enzyme linked to carbohydrate metabolism. This suggests that (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be explored further for its potential in managing blood sugar levels .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves:

Coordination with Metal Ions: The oxazoline rings coordinate with metal ions to form a stable metal-ligand complex.

Chiral Environment: The rigid chiral environment provided by the ligand induces enantioselectivity in the catalytic reactions.

Activation of Substrates: The metal-ligand complex activates the substrates, facilitating the desired chemical transformations.

Comparison with Similar Compounds

Variation in Spacer Length

Key Observations :

Substituent Effects on Oxazoline Rings

Key Observations :

Core Structure Modifications

Key Observations :

- Aromatic cores (e.g., pyridine) introduce π-interactions, stabilizing metal complexes .

- Branched alkyl cores (e.g., methylethylidene) optimize steric bulk for selectivity .

Stereochemical Impact

The enantiomeric form (4R,4'R) of the heptane derivative exhibits mirrored stereoselectivity in catalysis compared to the (4S,4'S) form . For example:

Biological Activity

(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a synthetic compound that belongs to the class of oxazole derivatives. Its chemical formula is and it has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- IUPAC Name : (4S,4'S)-2,2'-(heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- CAS Number : 1489257-33-1

- Molecular Weight : 390.53 g/mol

- Purity : Typically available at 98% purity .

Biological Activity Overview

The biological activity of (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) has been explored in various studies focusing on its antifungal and anticancer properties. The compound's structure suggests potential interactions with biological targets that could lead to therapeutic effects.

Antifungal Activity

Recent studies have demonstrated that derivatives of 4,5-dihydrooxazole exhibit significant antifungal properties. For instance:

- Compounds structurally related to (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) have shown effective inhibition against Candida albicans with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .

Anticancer Activity

The anticancer potential of similar oxazole derivatives has also been investigated:

- A study highlighted that certain oxazole compounds possess cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and others. These compounds exhibited significant antiproliferative activity .

While specific mechanisms for (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) have yet to be fully elucidated, related compounds have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions with biological macromolecules.

Case Studies and Research Findings

- Study on Antifungal Efficacy :

- Cytotoxicity Assays :

Data Tables

Q & A

Q. What are the optimal synthetic routes for achieving stereochemical purity in (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)?

- Methodological Answer : A multi-step synthesis approach is recommended, starting with chiral precursors such as (S)-(+)-2-phenylglycinol to ensure stereochemical control. Key steps include:

Condensation reactions under reflux conditions (e.g., ethanol or DMSO as solvents) to form the oxazole rings .

Stereoselective coupling of intermediates using activating agents like glacial acetic acid to link the heptane-4,4-diyl backbone .

Purification via recrystallization (water-ethanol mixtures) or chiral chromatography to achieve >99% enantiomeric purity .

- Critical Parameters : Solvent choice, reaction time (e.g., 18-hour reflux for cyclization), and temperature control to minimize racemization.

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer : Combine polarimetry (to measure optical rotation) with advanced spectroscopic techniques:

- NMR : Analyze coupling constants (e.g., ) in NMR to confirm diastereotopic proton environments .

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction .

- IR and GC-MS : Verify functional groups (C=N stretch at ~1650 cm) and molecular ion peaks .

- Data Cross-Validation : Discrepancies between NMR and X-ray data should be resolved using computational methods (DFT calculations for energy-minimized conformers) .

Advanced Research Questions

Q. What strategies address contradictions in reactivity data when using (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) as a ligand in asymmetric catalysis?

- Methodological Answer :

- Mechanistic Studies : Conduct kinetic experiments (e.g., variable-temperature NMR) to identify rate-determining steps and intermediates. For example, monitor metal-ligand coordination shifts in P NMR for phosphine-containing analogs .

- Substituent Effects : Systematically vary phenyl or heptane substituents to assess electronic/steric impacts on catalytic activity (e.g., enantioselectivity in aldol reactions) .

- Comparative Assays : Test the compound against structurally similar ligands (e.g., DBFOX/PH derivatives) to isolate backbone geometry effects .

Q. How can computational modeling enhance the design of experiments for studying this compound’s environmental fate?

- Methodological Answer :

- Property Prediction : Use software like EPI Suite to estimate log (hydrophobicity) and biodegradation potential based on its oxazole and heptane motifs .

- Degradation Pathways : Simulate hydrolysis or photolysis mechanisms (DFT/MD simulations) to identify labile bonds (e.g., C-O in oxazole under acidic conditions) .

- Experimental Validation : Pair computational results with lab-based HPLC-MS studies to track degradation products in aqueous/organic matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.